molecular formula C17H12ClFN4O2S B11287898 3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11287898
M. Wt: 390.8 g/mol
InChI Key: PQVKFOQXRGNSJM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound belonging to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent to form the triazole ring.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the chloro and fluoro substituents are added to the aromatic ring.

    Methoxyphenoxy Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a promising therapeutic candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also explored for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-1,2,4-triazole
  • 6-(2-Methoxyphenoxy)methyl-1,3,4-thiadiazole
  • 3-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(3-Chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of both triazole and thiadiazole rings. This dual-ring system enhances its biological activity and chemical stability, making it more effective in various applications. The specific substitution pattern also contributes to its distinct reactivity and interaction with molecular targets.

Properties

Molecular Formula

C17H12ClFN4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12ClFN4O2S/c1-24-13-4-2-3-5-14(13)25-9-15-22-23-16(20-21-17(23)26-15)10-6-7-12(19)11(18)8-10/h2-8H,9H2,1H3

InChI Key

PQVKFOQXRGNSJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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